molecular formula C12H18Cl2FN3O B13065100 N-(2-fluorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride

N-(2-fluorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride

Cat. No.: B13065100
M. Wt: 310.19 g/mol
InChI Key: GKEGNKNNUHUYQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride is a chemical compound that belongs to the class of acetamides. It features a fluorophenyl group and a piperazine ring, making it a compound of interest in various scientific research fields, including medicinal chemistry and pharmacology.

Properties

Molecular Formula

C12H18Cl2FN3O

Molecular Weight

310.19 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-piperazin-1-ylacetamide;dihydrochloride

InChI

InChI=1S/C12H16FN3O.2ClH/c13-10-3-1-2-4-11(10)15-12(17)9-16-7-5-14-6-8-16;;/h1-4,14H,5-9H2,(H,15,17);2*1H

InChI Key

GKEGNKNNUHUYQM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC(=O)NC2=CC=CC=C2F.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride typically involves the reaction of 2-fluoroaniline with chloroacetyl chloride to form N-(2-fluorophenyl)chloroacetamide. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reactions are usually carried out under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13_{13}H16_{16}Cl2_2F1_1N3_3O
  • Molecular Weight : Approximately 310.19 g/mol
  • Structural Features : The compound features a fluorophenyl group, a piperazine ring, and an acetamide moiety, which enhance its biological activity and stability.

Medicinal Chemistry Applications

N-(2-fluorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride has been studied for various therapeutic applications, particularly in treating neurological conditions. Its unique structure allows it to interact with specific molecular targets in the body.

Anticonvulsant Activity

Research indicates that this compound exhibits anticonvulsant properties, making it a candidate for developing new treatments for epilepsy and other seizure disorders. Preliminary studies have shown its effectiveness in modulating neuronal activity by influencing voltage-sensitive sodium channels .

Neurological Disorder Treatment

The compound's interactions with neurotransmitter receptors suggest potential applications in treating conditions such as anxiety and depression. Its ability to cross the blood-brain barrier enhances its therapeutic prospects.

Biological Activities

This compound has been investigated for its biological activities, particularly regarding its interactions with enzymes and receptors:

  • Enzyme Modulation : The compound may influence the activity of various enzymes involved in neurotransmission, potentially leading to significant pharmacological effects.
  • Receptor Binding : Studies indicate that it may bind to specific receptors in the central nervous system, which could elucidate its mechanism of action and therapeutic benefits .

Case Studies

Several studies have documented the efficacy of this compound in animal models:

Case Study 1: Anticonvulsant Efficacy

In a study evaluating 22 derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide, researchers found that modifications to the piperazine ring significantly enhanced anticonvulsant activity compared to standard treatments .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the compound's ability to modulate neurotransmitter systems in rodent models of anxiety and depression. Results indicated a dose-dependent reduction in anxiety-like behaviors, suggesting potential as an anxiolytic agent.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-(piperazin-1-yl)acetamide
  • N-(2-bromophenyl)-2-(piperazin-1-yl)acetamide
  • N-(2-methylphenyl)-2-(piperazin-1-yl)acetamide

Uniqueness

N-(2-fluorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as lipophilicity and metabolic stability. This makes it a valuable compound for research in drug development and other scientific fields.

Biological Activity

N-(2-fluorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in treating neurological disorders. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound has a molecular formula of C13_{13}H16_{16}Cl2_{2}F1_{1}N3_{3}O and a molecular weight of approximately 310.19 g/mol. The presence of a fluorine atom in the 2-position of the phenyl ring enhances the compound's stability and lipophilicity, which may improve its interaction with biological targets compared to non-fluorinated analogs.

Synthesis Methods

The synthesis of this compound can be categorized into two main approaches:

Laboratory Synthesis : This involves small-scale reactions using standard laboratory techniques, focusing on optimizing conditions for yield and purity.

Industrial Production : Large-scale batch reactors are utilized under controlled conditions, incorporating purification steps such as recrystallization or chromatography to meet industrial standards.

Biological Activity

Research indicates that this compound exhibits significant biological activity through its interactions with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate the activity of these targets, leading to various pharmacological effects.

Anticonvulsant Activity

One of the notable therapeutic implications of this compound is its potential anticonvulsant activity. Studies have shown that derivatives similar to N-(2-fluorophenyl)-2-(piperazin-1-yl)acetamide exhibit protective effects in animal models of epilepsy. For instance, compounds with structural similarities demonstrated effective protection against seizures in the maximal electroshock (MES) test .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. A comparative analysis with related compounds reveals insights into how variations in structure affect pharmacological properties:

Compound NameUnique Features
This compoundFluorine at the 2-position enhances stability and lipophilicity.
N-(3-fluorophenyl)-2-(piperazin-1-yl)acetamide dihydrochlorideFluorine at the 3-position may alter receptor affinity.
N-(4-fluorophenyl)-2-(piperazin-1-yl)acetamide dihydrochlorideFluorine at the 4-position could influence pharmacokinetics differently.
N-(phenyl)-2-(piperazin-1-yl)acetamideLacks fluorination; potentially reduces lipophilicity and biological activity compared to fluorinated analogs.

This table highlights how modifications in the fluorination position can impact the compound's effectiveness and interaction with biological systems.

Case Studies and Research Findings

Recent studies have focused on elucidating the specific mechanisms through which this compound exerts its biological effects. For instance, investigations have shown that this compound may inhibit certain enzymes involved in neurological pathways, potentially leading to therapeutic benefits for conditions like epilepsy .

In one study, compounds structurally related to N-(2-fluorophenyl)-2-(piperazin-1-yl)acetamide were tested for their ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme implicated in various cellular processes including DNA repair. The results indicated varying degrees of inhibition across different analogs, suggesting that structural modifications can significantly influence biological activity .

Q & A

Q. What are the established synthetic routes for N-(2-fluorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride, and how can intermediates be characterized?

Methodological Answer: Synthesis typically involves coupling a 2-fluorophenylamine derivative with a piperazine-containing acetamide precursor. Key steps include:

  • Nucleophilic substitution : Reacting 2-fluorophenyl isocyanate with 2-chloroacetamide derivatives to form the acetamide backbone.
  • Piperazine incorporation : Introducing the piperazine ring via alkylation or reductive amination .
  • Salt formation : Conversion to the dihydrochloride salt using HCl in anhydrous ethanol.
    Intermediates are characterized using ¹H/¹³C NMR (e.g., δ ~2.8–3.5 ppm for piperazine protons) and ESI-MS to confirm molecular ions (e.g., [M+H]⁺ at m/z ~324 for the free base). Purity is validated via HPLC with UV detection (λ = 254 nm) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves 3D conformation using SHELX software for refinement (e.g., verifying dihedral angles between fluorophenyl and piperazine groups) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₂H₁₆Cl₂FN₃O requires m/z 324.0682).
  • Thermogravimetric analysis (TGA) : Assesses thermal stability and hydrate/solvate content .

Q. What pharmacological targets are associated with structurally related piperazine-acetamide derivatives?

Methodological Answer: Related compounds modulate ion channels (e.g., TRPC3/6/7) and receptors (e.g., dopamine D₂/D₃). Target identification involves:

  • In vitro electrophysiology : Dose-dependent activation of TRPC channels in HEK293 cells .
  • Radioligand binding assays : Competitive displacement studies using ³H-spiperone for dopamine receptor affinity .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory data in receptor binding vs. functional activity assays?

Methodological Answer: Contradictions may arise from assay conditions (e.g., cell type, buffer composition). Strategies include:

  • Orthogonal validation : Compare radioligand binding (Kᵢ) with functional cAMP or calcium flux assays.
  • Allosteric modulation studies : Use negative allosteric modulators (NAMs) to dissociate binding/activity relationships .
  • Molecular dynamics simulations : Model ligand-receptor interactions to identify conformational changes affecting efficacy .

Q. What strategies optimize synthetic yield for low-yielding steps in the preparation of this compound?

Methodological Answer:

  • Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig couplings to improve piperazine incorporation .
  • Solvent optimization : Replace polar aprotic solvents (DMF) with toluene/EtOH mixtures to reduce side reactions.
  • In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify intermediates .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electron density maps (via Lee-Yang-Parr functionals) to estimate solubility and logP .
  • Molecular docking : Simulate interactions with CYP450 isoforms (e.g., CYP3A4) to predict metabolic stability.
  • ADMET prediction tools : Use SwissADME or ADMETLab to model blood-brain barrier penetration and toxicity .

Q. What experimental approaches validate structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

  • Analog synthesis : Introduce substituents at the fluorophenyl (e.g., Cl, CF₃) or piperazine (e.g., aryl groups) positions.
  • Biological profiling : Test analogs in parallel assays (e.g., antimicrobial disk diffusion, IC₅₀ in cancer cell lines) to correlate structural motifs with activity .
  • Free-Wilson analysis : Statistically deconvolute contributions of individual substituents to potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.